1h-Furo[2,3-g]indole

anticancer SAHA synergy neuroblastoma

Researchers requiring the specific [2,3-g] fusion geometry for CNS-penetrant programs face limited regioisomer availability. 1H-Furo[2,3-g]indole is the exact core scaffold for constructing GR196429 (MT1/MT2 agonist, IC₅₀ 30 pM) and furoindole-based SAHA enhancers. Key procurement rationales: • Enables regiospecific synthesis of picomolar melatonin ligands; CNS profile: XLogP3=2.5, TPSA=28.9 Ų • Demonstrated differential SAR in MDA-MB-231 breast cancer models (28% inhibition at 10 µM) • Essential precursor for tetracyclic FTI systems via ynamide benzannulation

Molecular Formula C10H7NO
Molecular Weight 157.172
CAS No. 131238-25-0
Cat. No. B590931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Furo[2,3-g]indole
CAS131238-25-0
Synonyms1H-Furo[2,3-g]indole (9CI)
Molecular FormulaC10H7NO
Molecular Weight157.172
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C3=C1C=CN3
InChIInChI=1S/C10H7NO/c1-2-9-8(4-6-12-9)10-7(1)3-5-11-10/h1-6,11H
InChIKeyQNQFFWHNHVLOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Furo[2,3-g]indole: Regiospecific Tricyclic Furoindole Scaffold


1H-Furo[2,3-g]indole (CAS 131238-25-0) is an aromatic tricyclic heterocycle composed of a furan ring ortho-fused to the [2,3-g] face of an indole nucleus, with molecular formula C₁₀H₇NO and a molecular weight of 157.17 g/mol [1]. It belongs to the furoindole class of privileged scaffolds, which have demonstrated utility in medicinal chemistry programs targeting neuroblastoma, breast cancer, and circadian rhythm modulation [2]. The [2,3-g] fusion pattern places the oxygen heteroatom at a distinct topological position relative to other furoindole regioisomers, influencing both its computed physicochemical profile (XLogP3 = 2.5, topological polar surface area = 28.9 Ų, hydrogen bond donor count = 1) and the reactivity of the indole NH and furan α-positions for downstream functionalization [1].

Why Generic Furoindole Isomers Cannot Substitute for 1H-Furo[2,3-g]indole


Furoindole regioisomers share the same elemental composition but differ in the position of furan ring fusion, which fundamentally alters regiochemical reactivity, electronic distribution, and biological target recognition. Direct comparative data from Bingul et al. (2021) demonstrate that furo[2,3-g]indole and furo[3,2-e]indole derivatives, while equipotent in certain cell lines, exhibit divergent structure–activity relationships with respect to substitution pattern sensitivity: monomethyl-substituted furo[2,3-g]indole 27 achieved 28% inhibition against MDA-MB-231 breast cancer cells, whereas its dimethyl analog 28 achieved only 15% inhibition, a near two-fold difference driven solely by methyl count [1]. In contrast, furo[3,2-e]indoles 25 and 26 showed a narrower activity spread against the same line [1]. Furthermore, the [2,3-g] scaffold serves as the irreplaceable core for constructing clinically precedent molecules such as GR196429, a picomolar melatonin receptor agonist that relies on the specific N-1 alkylation vector unique to the [2,3-g] fusion geometry [2]. Substituting a [3,2-e], [2,3-b], or [2,3-f] isomer would alter the trajectory of the ethylacetamide side chain and abrogate receptor fit. Generic regioisomer interchangeability is therefore contraindicated for any program where fusion geometry dictates pharmacophore presentation or synthetic diversification strategy.

Quantitative Differentiation Evidence for 1H-Furo[2,3-g]indole


Head-to-Head Cytotoxicity Across Cancer Cell Lines

In a direct comparative study, methyl ester-substituted tricyclic furo[2,3-g]indoles (compounds 27 and 28) were benchmarked against their furo[3,2-e]indole regioisomers (compounds 25 and 26) in a panel of human cancer cell lines at 10 µM compound concentration [1]. The furo[2,3-g]indole monomethyl derivative 27 achieved the highest single-agent inhibitory activity in the series against SH-SY5Y neuroblastoma cells (33% reduction in cell viability), exceeding the best furo[3,2-e]indole (compound 26, 29% reduction) by 4 percentage points [1]. Against MDA-MB-231 triple-negative breast cancer cells, compound 27 achieved 28% inhibition versus 15% for its dimethyl-substituted congener 28, a 1.87-fold difference [1]. Both regioisomeric series were comparably active against Kelly neuroblastoma cells (27: 29%; 25: 35%), establishing functional equivalence in this line while revealing differential sensitivity to substitution pattern unique to the [2,3-g] scaffold [1].

anticancer SAHA synergy neuroblastoma

Melatonin Receptor Agonism and Picomolar Potency

The tetrahydro derivative of 1H-furo[2,3-g]indole, GR196429 (N-[2-[2,3,7,8-tetrahydro-1H-furo(2,3-g)indol-1-yl]ethyl]acetamide), was characterized as a potent, non-indolic melatonin receptor agonist [1]. GR196429 bound to human recombinant mt1 (MT1) and MT2 receptors with pKi values of 9.9 and 9.8, respectively (Ki ≈ 0.13 nM and 0.16 nM), and to native 2-[¹²⁵I]-iodomelatonin binding sites across multiple species with pKi 8.8–9.5 [1]. In functional assays using rabbit isolated retina, GR196429 inhibited calcium-dependent [³H]-dopamine release with an IC₅₀ of 30 pM and a maximal effect of 76 ± 5% at 1 nM, values directly comparable to melatonin itself [1]. In the rat suprachiasmatic nucleus circadian model, GR196429 phase-advanced neuronal activity with an EC₅₀ of 0.6 pM and a maximum phase advance of 2.7 ± 0.3 h at 10 pM [1]. CNS penetration was confirmed by ex vivo radioligand binding: ED₅₀ 0.04 mg/kg s.c. after 30 min with significant receptor occupancy sustained for ≥3 h at 1 mg/kg [1]. No comparable melatonin receptor activity has been reported for any other furoindole regioisomer scaffold (e.g., [3,2-e], [2,3-f], or [3,2-b]) in the primary literature.

melatonin receptor circadian rhythm CNS pharmacology

Physicochemical Profile Divergence vs. 2H-Furo[2,3-f]indole

Comparison of PubChem-computed physicochemical descriptors reveals that while 1H-Furo[2,3-g]indole and 6H-Furo[3,2-e]indole share identical computed profiles (XLogP3 = 2.5, TPSA = 28.9 Ų, HBD = 1, HBA = 1) [1][2], the 2H-Furo[2,3-f]indole scaffold diverges substantially: XLogP3 = 0.1 (a 2.4 log unit difference), TPSA = 21.6 Ų, HBD = 0, HBA = 2 [3]. The 2.4 log unit difference in predicted lipophilicity translates to approximately a 250-fold difference in octanol-water partition coefficient, which has significant implications for membrane permeability, solubility, and formulation strategy. The presence of one hydrogen bond donor (indole NH) in 1H-Furo[2,3-g]indole, versus zero in 2H-Furo[2,3-f]indole, further differentiates the scaffolds in terms of intermolecular interaction potential with biological targets and crystalline packing behavior.

physicochemical properties drug-likeness formulation

Exclusive Precursor for Tetracyclic Furothienoindole Synthesis

The 1H-furo[2,3-g]indole scaffold provides the essential regiochemical foundation for constructing the tetracyclic heteroaromatic compound furo[2,3-g]thieno[2,3-e]indole (FTI), a structure incorporating three distinct heterocyclic rings (furan, thiophene, and pyrrole) in a linear fusion arrangement [1]. The synthesis relies on an ynamide-based photochemical benzannulation strategy where the pre-installed [2,3-g] fusion pattern directs the annulation to form a thiophene ring specifically at the [2,3-e] face, generating FTI [1]. Attempting this transformation from a [3,2-e], [2,3-b], or [2,3-f] furoindole starting material would produce a different tetracyclic connectivity (e.g., angular rather than linear fusion), fundamentally altering the compound's topology and electronic properties. The FTI scaffold itself represents a novel, previously unreported tetracyclic system [1], underscoring the synthetic value of the [2,3-g] regioisomer as a gateway to uncharted polyheterocyclic chemical space.

synthetic chemistry benzannulation tetracyclic heterocycles

SAHA Synergy Enhancement in Neuroblastoma

In a combination therapy context, the furo[2,3-g]indole scaffold was evaluated for its ability to enhance the anti-cancer activity of the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, vorinostat) [1]. While the most potent SAHA enhancer in the series was compound 43 (a hydroxy/trifluoromethyl-substituted tricyclic furoindole that reduced SH-SY5Y cell viability by an additional 29% vs. SAHA alone [1]), furo[2,3-g]indole derivatives 27 and 28 contributed to the overall SAR demonstrating that the [2,3-g] scaffold participates in SAHA synergy. Across the panel of tricyclic furoindoles (25–28, 43), all compounds enhanced SAHA activity toward SH-SY5Y cells, with reductions in cell viability ranging from 7–29% beyond SAHA monotherapy [1]. The [2,3-g] scaffold thus provides a validated starting point for further optimization of SAHA-enhancing agents, with the established SAR indicating that substitution at the indole benzene ring is a productive vector for tuning enhancer potency [1].

HDAC inhibitor enhancement combination therapy drug resistance

High-Value Applications for 1H-Furo[2,3-g]indole in Drug Discovery


Circadian Rhythm and Sleep Disorder Drug Discovery

Medicinal chemistry teams pursuing non-indolic melatonin receptor agonists should prioritize 1H-Furo[2,3-g]indole as a starting scaffold. The tetrahydro derivative GR196429, built directly from this scaffold via N-alkylation, achieves picomolar functional potency at MT1/MT2 receptors (IC₅₀ 30 pM in dopamine release; EC₅₀ 0.6 pM in circadian phase shift) with confirmed CNS penetration (ED₅₀ 0.04 mg/kg s.c.) [1]. The [2,3-g] fusion geometry correctly orients the ethylamine side chain for high-affinity receptor engagement, a pharmacophoric presentation that other furoindole regioisomers cannot replicate. Researchers can use the unsubstituted parent compound for systematic SAR exploration at the indole NH, furan α-position, and the benzene ring, with the confidence that the core scaffold has already delivered a compound with in vivo circadian rhythm modulation at sub-picomolar concentrations [1].

SAHA-Synergistic Anticancer Agents

The 1H-Furo[2,3-g]indole scaffold has been validated as a productive template for developing SAHA-enhancing anticancer agents. In the Bingul et al. (2021) study, tricyclic furoindoles bearing the [2,3-g] fusion pattern demonstrated both single-agent cytotoxicity (up to 33% reduction in SH-SY5Y viability at 10 µM) and additive enhancement of SAHA activity (up to 29% beyond SAHA alone) [2]. Critically, the [2,3-g] scaffold showed a differential SAR response: monomethyl substitution yielded nearly 2-fold greater activity against MDA-MB-231 triple-negative breast cancer cells than dimethyl substitution (28% vs. 15% inhibition), indicating a tunable scaffold responsive to subtle structural modifications [2]. Procurement of the parent compound enables systematic exploration of substitution patterns to optimize enhancer potency and selectivity.

Diversity-Oriented Synthesis of Tetracyclic Libraries

Synthetic chemistry groups engaged in diversity-oriented synthesis or novel scaffold generation should procure 1H-Furo[2,3-g]indole as a key building block for constructing tetracyclic heteroaromatic systems. The ynamide-based benzannulation strategy described by Wang and Danheiser (2018) uses the [2,3-g] scaffold to assemble furo[2,3-g]thieno[2,3-e]indole (FTI), a previously unreported tetracyclic compound incorporating three different heterocycles in a linear arrangement [3]. This transformation is regiospecific to the [2,3-g] fusion pattern and cannot be replicated with other furoindole isomers. The resulting FTI scaffold and its analogs represent new chemical matter with potential for patent protection and unexplored biological activity space [3].

CNS-Penetrant Library Design

Compound library designers targeting CNS-penetrant chemical space should include 1H-Furo[2,3-g]indole in their building block collection based on its favorable computed physicochemical profile. With XLogP3 = 2.5, TPSA = 28.9 Ų, and a single hydrogen bond donor [4], the scaffold resides within the optimal range for CNS drug-likeness (typically LogP 2–5, TPSA < 90 Ų). This contrasts sharply with the 2H-Furo[2,3-f]indole regioisomer (XLogP3 = 0.1), which is far less lipophilic and lacks a hydrogen bond donor [5]. For CNS programs where passive membrane permeability is critical, the [2,3-g] scaffold offers a 250-fold advantage in predicted partition coefficient over the [2,3-f] alternative, while maintaining topological similarity to endogenous indole neurotransmitters [4].

Quote Request

Request a Quote for 1h-Furo[2,3-g]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.